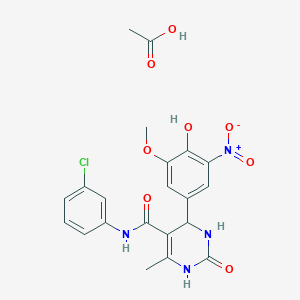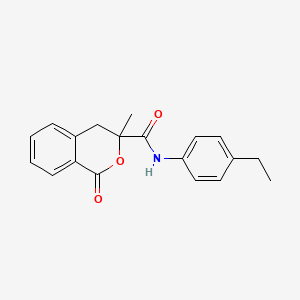![molecular formula C22H17BrN2O2S B4133560 N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4133560.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities. In
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide is not fully understood. However, several studies have suggested that it exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the invasion and migration of cancer cells. It has also been found to reduce the production of inflammatory mediators and attenuate the inflammatory response. In addition, it has been reported to inhibit the replication of several viruses such as HIV-1, HCV, and influenza A virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide in lab experiments is its high purity and yield. This compound has been synthesized using a reliable and efficient method, which makes it suitable for use in various research studies. However, one of the limitations of using this compound is its potential toxicity. Several studies have reported that it can induce cytotoxicity and genotoxicity in certain cell types. Therefore, caution should be exercised when using this compound in lab experiments.
Future Directions
There are several future directions for the research on N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide. One of the directions is to further investigate its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and viral infections. Another direction is to explore its mechanism of action in more detail, in order to identify new targets for drug development. Furthermore, it would be interesting to investigate the potential of this compound in combination with other drugs, in order to enhance its therapeutic efficacy. Finally, more studies are needed to assess the safety and toxicity of this compound, in order to ensure its suitability for use in clinical settings.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a range of biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties. Several research studies have reported the use of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and viral infections.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2S/c1-13-11-14(23)12-16(20(13)27-2)21(26)24-17-8-4-3-7-15(17)22-25-18-9-5-6-10-19(18)28-22/h3-12H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZZFZDNUDHFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B4133481.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4133485.png)
![N-(4-fluorophenyl)-2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4133498.png)


![N,N'-(oxydi-4,1-phenylene)bis[2-(4-morpholinyl)acetamide]](/img/structure/B4133512.png)
![2-[(3-phenyl-2-propyn-1-yl)amino]-1-butanol hydrochloride](/img/structure/B4133523.png)
![methyl 2-{[({4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4133525.png)
![5-[4-(benzylsulfonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4133537.png)
![N-[1-(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4133543.png)
![N-({[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4133547.png)
![N-(1-{4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}-3-methylbutyl)-2-chlorobenzamide](/img/structure/B4133553.png)

![2-methoxy-N-{[2-(4-nitrobenzoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4133570.png)
